Erlotinib hydrochloride

Catalog No.
S547936
CAS No.
183319-69-9
M.F
C22H24ClN3O4
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinib hydrochloride

CAS Number

183319-69-9

Product Name

Erlotinib hydrochloride

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChI Key

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Synonyms

11C erlotinib, 11C-erlotinib, 358,774, CP, 358774, CP, CP 358,774, CP 358774, CP-358,774, CP-358774, CP358,774, CP358774, erlotinib, erlotinib HCl, erlotinib hydrochloride, HCl, Erlotinib, Hydrochloride, Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, OSI 774, OSI-774, OSI774, Tarceva

Canonical SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

Targeting Epidermal Growth Factor Receptor (EGFR)

Erlotinib belongs to a class of drugs called Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a protein found on the surface of some cells that plays a role in cell growth and division. Mutations in the EGFR gene can lead to uncontrolled cell growth and cancer development. Erlotinib works by blocking the action of EGFR, thereby inhibiting the growth and spread of cancer cells. Research studies investigate the effectiveness of Erlotinib in various cancers with EGFR mutations, including non-small cell lung cancer (NSCLC), pancreatic cancer, and head and neck cancers [].

Understanding Mechanisms of Resistance

Despite its effectiveness, some cancers develop resistance to Erlotinib treatment over time. Scientific research is dedicated to understanding the mechanisms behind this resistance. Studies explore how cancer cells acquire mutations that bypass the drug's action or develop alternative signaling pathways to promote growth. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes [].

Combination Therapies

Researchers are actively investigating the use of Erlotinib in combination with other therapies to improve its efficacy and overcome resistance. This might involve combining Erlotinib with chemotherapy drugs, targeted therapies that target different pathways, or immunotherapy approaches. Research in this area aims to design more potent and effective treatment regimens for various cancers.

Exploration in New Cancer Types

While Erlotinib is currently approved for specific cancers, ongoing research explores its potential application in other malignancies. Studies investigate the presence of EGFR mutations and the drug's effectiveness in cancers like bladder cancer, colorectal cancer, and some types of leukemia [, ].

Erlotinib hydrochloride is a targeted anticancer medication primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. It operates as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers. The compound is taken orally and has a bioavailability of approximately 59% with a protein binding rate of about 95% . Erlotinib hydrochloride was first approved by the United States Food and Drug Administration in November 2004 and is listed on the World Health Organization's List of Essential Medicines due to its significant role in cancer therapy .

Erlotinib acts by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting EGFR-mediated cell proliferation and survival pathways essential for tumor growth [, ].

Erlotinib's effectiveness is highly dependent on the presence of specific mutations in the EGFR gene. These mutations often occur in non-small cell lung cancer (NSCLC) and are typically tested for before administering erlotinib [].

Erlotinib can cause various side effects, including skin rash, diarrhea, fatigue, and stomatitis []. It can also interact with other medications, so careful monitoring is necessary during treatment [].

Erlotinib hydrochloride functions by binding to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and subsequent signal transduction pathways that promote tumor growth and survival. The chemical structure of erlotinib includes a quinazoline moiety, which is crucial for its interaction with the receptor. The key reaction can be summarized as follows:

  • Binding Reaction:
    Erlotinib+EGFRErlotinib EGFR Complex\text{Erlotinib}+\text{EGFR}\rightarrow \text{Erlotinib EGFR Complex}
    This complex formation prevents ATP from binding, thereby inhibiting the downstream signaling cascades essential for cancer cell proliferation .

Erlotinib hydrochloride exhibits significant biological activity against tumors expressing specific mutations in the EGFR, particularly exon 19 deletions and L858R substitutions. Its mechanism of action involves blocking the phosphorylation of tyrosine residues on EGFR, which is critical for activating intracellular signaling pathways involved in cell growth and survival. This inhibition leads to reduced tumor cell proliferation and increased apoptosis .

Side Effects

Common side effects include:

  • Rash
  • Diarrhea
  • Muscle pain
  • Cough

Serious adverse effects may involve lung complications, liver failure, and gastrointestinal perforation .

The synthesis of erlotinib hydrochloride typically involves several key steps:

  • Formation of Quinazoline Derivative:
    The initial step involves synthesizing a quinazoline scaffold through cyclization reactions.
  • Substitution Reactions:
    Further modifications are made to introduce functional groups that enhance potency and selectivity for EGFR.
  • Hydrochloride Salt Formation:
    The final step involves converting erlotinib into its hydrochloride salt form to improve solubility and stability.

Detailed synthetic pathways can vary but generally follow established organic synthesis techniques .

Erlotinib hydrochloride is primarily used for:

  • Non-Small Cell Lung Cancer: Particularly effective in patients with specific EGFR mutations.
  • Pancreatic Cancer: Often used in combination with gemcitabine hydrochloride for advanced cases .
  • Clinical Trials: Ongoing research is exploring its efficacy in other malignancies, including head and neck cancers and various solid tumors .

Erlotinib hydrochloride has been studied extensively for drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. Key findings include:

  • Inhibition of CYP3A4: Erlotinib can inhibit this enzyme, affecting the metabolism of co-administered drugs.
  • Potential Drug Interactions: Careful monitoring is advised when used with medications like anticoagulants or other anticancer agents that may share metabolic pathways .

Several compounds share structural or functional similarities with erlotinib hydrochloride, particularly within the class of EGFR inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
GefitinibEGFR tyrosine kinase inhibitorFirst-in-class drug; approved for similar indications but less effective against T790M mutation .
AfatinibIrreversible EGFR inhibitorTargets multiple ErbB receptors; effective against T790M mutation but has different side effect profile .
OsimertinibThird-generation EGFR inhibitorSpecifically designed to overcome T790M resistance; improved efficacy in resistant tumors .

Erlotinib hydrochloride remains unique due to its reversible binding nature and specific approval history for treating certain mutations in NSCLC, making it a cornerstone in targeted cancer therapy despite emerging alternatives .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

429.1455339 g/mol

Monoisotopic Mass

429.1455339 g/mol

Heavy Atom Count

30

Appearance

White or off-white powder

UNII

DA87705X9K

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H332 (11.11%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (11.11%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (11.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (11.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Non-small cell lung cancer (NSCLC)Tarceva is also indicated for switch maintenance treatment in patients with locally advanced or metastatic non-small cell lung cancer with EGFR activating mutations and stable disease after first-line chemotherapy. Tarceva is also indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. In patients with tumours without EGFR activating mutations, Tarceva is indicated when other treatment options are not considered suitable. When prescribing Tarceva, factors associated with prolonged survival should be taken into account. No survival benefit or other clinically relevant effects of the treatment have been demonstrated in patients with Epidermal Growth Factor Receptor (EGFR)-IHC - negative tumours. Pancreatic cancer Tarceva in combination with gemcitabine is indicated for the treatment of patients with metastatic pancreatic cancer . When prescribing Tarceva, factors associated with prolonged survival should be taken into account.

NCI Cancer Drugs

Drug: Erlotinibhydrochloride
US Brand Name(s): Tarceva
FDA Approval: Yes
Erlotinib hydrochloride is approved to be used alone or with other drugs to treat: Non-small cell lung cancer (NSCLC) that is metastatic and has certain EGFR gene mutations. It may be used: As first-line therapy.
In patients on maintenance therapy or whose disease has gotten worse after treatment with chemotherapy.
The use of erlotinib hydrochloride to treat NSCLC that does not have the EGFR gene mutations is no longer FDA -approved.
Pancreatic cancer. It is used with gemcitabine hydrochloride in patients whose disease cannot be removed by surgery , is locally advanced , or has metastasized.
Erlotinib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Erlotinib Hydrochloride is the hydrochloride salt of a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE03

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183319-69-9

Wikipedia

Erlotinib hydrochloride

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1. Clin Cancer Res. 2004 Jun 15;10(12 Pt 2):4238s-4240s.

The role of erlotinib (Tarceva, OSI 774) in the treatment of non-small cell lung
cancer.

Perez-Soler R(1).

Author information:
(1)Gutman Professor of Oncology, Montefiore Medical Center/Albert Einstein
College of Medicine, Bronx, New York, USA. rperezo@montefiore.org

Erlotinib (Tarceva) is a reversible and highly specific inhibitor of epidermal
growth factor receptor (EGFR) tyrosine kinase. Phase I studies established a
fixed daily oral dose of 150 mg as the recommended dose for Phase II studies.
Using this dose and schedule, the response rate in a group of 57 patients with
EGFR-positive non-small cell lung cancer after failure of platinum-containing
chemotherapy was 12%. The median survival was 8.4 months, and the 1-year survival
was 40%. Occurrence and severity of rash were correlated with an improved
survival independently of performance status. Another ongoing Phase II study in
50 patients with bronchoalveolar carcinoma has shown a response rate of 26%.
Results from two Phase III front-line studies in combination with chemotherapy,
TALENT and TRIBUTE, have been recently reported. The addition of erlotinib did
not improve response rate, time to progression, or survival. Efforts in the
continued development of erlotinib should be focused on the following: (a)
investigating the reasons for the lack of relationship between EGFR expression
and clinical outcome; (b) the reasons for the failure of the front-line
combination trials; and (c) confirming the rash/clinical outcome relationship.
Progress in these tasks will allow a better selection of patients who can benefit
from this therapy, permit the development of more effective combination schedules
with cytotoxics, and define whether this agent should be used at the optimal
biological dose or at the maximum-tolerated dose.



2. Semin Oncol. 2003 Jun;30(3 Suppl 7):15-24.

Preclinical studies with Erlotinib (Tarceva).

Akita RW(1), Sliwkowski MX.

Author information:
(1)Department of Molecular Oncology, Genentech, Inc, South San Francisco, CA,
94080-4990, USA.

Erratum in
Semin Oncol. 2003 Dec;30(6):826.

Erlotinib HCl (Tarceva; Genentech, Inc, South San Francisco, CA) is an orally
available, highly selective, reversible inhibitor of epidermal growth factor
receptor (HER1/EGFR) tyrosine kinase. Inhibition of tyrosine kinase activity
prevents HER1/EGFR phosphorylation, the associated downstream signaling events,
and may block tumorigenesis mediated by inappropriate HER1/EGFR signaling. In
vitro and in vivo studies show that erlotinib has activity against human
colorectal, head and neck, non-small cell lung, and pancreatic tumor cells.
Recent preclinical studies suggest that erlotinib may also have activity against
tumors that are dependent on HER2 activation for growth and/or survival.
Preclinical studies have addressed the feasibility of using erlotinib in
combination with various chemotherapeutic agents, radiotherapy, and targeted
agents. Combining agents that have different mechanisms of action has the
potential to improve efficacy and inhibit the development of resistance. For
example, in preclinical studies, combining erlotinib with cisplatin, doxorubicin,
gemcitabine, or low-dose paclitaxel has an additive effect on antitumor activity
with no increase in toxicity. Preclinical data provide a strong rationale for
investigating erlotinib in the clinical setting. However, additional studies are
required to gain further insights into the processes that regulate or influence
the antitumor activity of erlotinib.

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